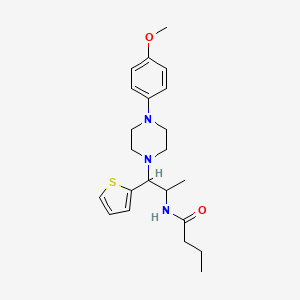

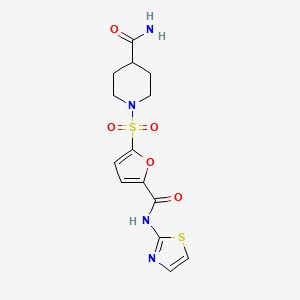

![molecular formula C27H30FN5O3 B2813939 N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242953-49-6](/img/structure/B2813939.png)

N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have at least two different elements as members of its ring. In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier transform infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it is used. For similar compounds, reactions often involve nucleophilic substitution or cycloaddition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques, including spectroscopic and computational methods .科学的研究の応用

Synthesis and Structural Analysis

A foundational aspect of scientific research on compounds like N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves synthesis and structural analysis. For instance, studies have detailed cascade cyclization reactions to create complex [1,2,4]triazolo[4,3-a]quinazoline derivatives. These processes are vital for understanding the molecular framework and potential reactivity of such compounds. An example is a three-component condensation reaction that led to the synthesis of partially hydrogenated [1,2,4]triazolo[4,3-a]quinazoline derivatives, emphasizing the method's efficiency in generating structurally diverse compounds (Lipson et al., 2006).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the structural motifs present in this compound have been explored for their biological activities. For example, derivatives of [1,2,4]triazolo[4,3-a]quinazoline have been synthesized and evaluated for their inotropic effects, demonstrating potential therapeutic benefits. Such studies underscore the potential for these compounds to serve as leads in drug discovery, with some derivatives showing promising activity in preclinical models (Ji-Yong Liu et al., 2009).

Anticancer Activity

Research into anticancer properties represents another critical application of these compounds. The design and synthesis of novel [1,2,4]triazolo[4,3-a]quinoline derivatives aimed at meeting structural requirements for anticancer activity have been reported. This includes the development of urea derivatives showing significant cytotoxicity against various cancer cell lines, highlighting the potential of such compounds in oncology (B. N. Reddy et al., 2015).

Antimicrobial and Antibacterial Evaluation

The antimicrobial and antibacterial evaluations of novel [1,2,4]triazolo[4,3-a]quinazoline derivatives have been conducted, revealing some compounds with good potency against a range of bacteria and fungi. This research is vital for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (M. M. Gineinah, 2001).

Fluorescence and Material Science

Some [1,2,4]triazolo[4,3-a]quinazoline derivatives exhibit distinct fluorescence properties, making them of interest in material science and as potential fluorescent probes. The synthesis of these compounds and their photophysical properties have been studied, suggesting applications beyond medicinal chemistry, such as in sensing, imaging, and as materials with unique optical properties (Pingping Xue et al., 2015).

作用機序

特性

IUPAC Name |

N-cyclohexyl-2-[(4-fluorophenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30FN5O3/c1-17(2)15-31-25(35)22-13-10-19(24(34)29-21-6-4-3-5-7-21)14-23(22)33-26(31)30-32(27(33)36)16-18-8-11-20(28)12-9-18/h8-14,17,21H,3-7,15-16H2,1-2H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZKWKAAHOVHQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

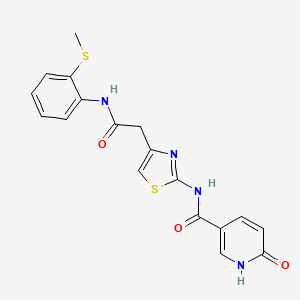

![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2813857.png)

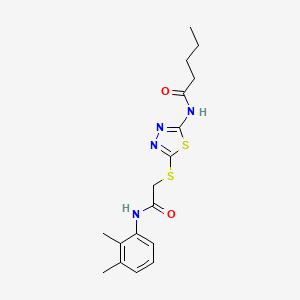

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2813864.png)

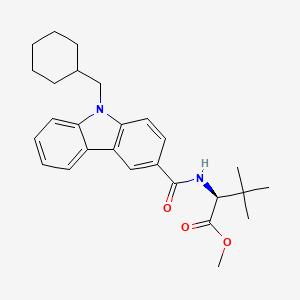

![3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2813867.png)

![rac-(5S,8aS)-5-Benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carbonitrile](/img/structure/B2813869.png)

![(2-Methylsulfonylpyrimidin-4-yl)-(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2813870.png)

![4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813871.png)

![4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2813875.png)

![[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B2813878.png)

![4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813879.png)